Calcium channel-modulator-1
CAS No.: 136941-70-3
Cat. No.: VC0007006
Molecular Formula: C₂₆H₂₄Cl₂N₂O₇S
Molecular Weight: 579.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 136941-70-3 |
---|---|
Molecular Formula | C₂₆H₂₄Cl₂N₂O₇S |
Molecular Weight | 579.4 g/mol |
IUPAC Name | 3-O-methyl 5-O-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propyl] 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C26H24Cl2N2O7S/c1-14-20(25(32)36-3)22(17-9-6-10-18(27)23(17)28)21(15(2)29-14)26(33)37-13-7-12-30-24(31)16-8-4-5-11-19(16)38(30,34)35/h4-6,8-11,22,29H,7,12-13H2,1-3H3 |
Standard InChI Key | LNYDIZPHIUSZBB-UHFFFAOYSA-N |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC |
Potential Biological Activity
While specific biological activities of Calcium channel-modulator-1 are not well-documented, compounds with similar structures often interact with ion channels or other cellular targets. Ion channels, particularly calcium channels, play critical roles in cellular signaling and homeostasis. Modulators of these channels can affect various physiological processes, including neuronal excitability and muscle contraction.
Research Gaps and Future Directions
Given the lack of detailed research findings on Calcium channel-modulator-1, several areas require further investigation:
-
Mechanism of Action: Understanding how this compound interacts with calcium channels or other cellular targets is crucial.
-
Biological Effects: Studies on its impact on cellular processes, such as calcium homeostasis or neuronal excitability, would provide valuable insights.
-
Therapeutic Potential: Exploring its potential applications in treating conditions related to calcium channel dysfunction could be beneficial.
Comparison with Known Calcium Channel Modulators
Other compounds known to modulate calcium channels include drugs like dihydropyridines, phenylalkylamines, and benzothiazepines, which are used in clinical settings to treat conditions such as hypertension and angina . These compounds have well-characterized mechanisms of action and therapeutic applications, unlike Calcium channel-modulator-1.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume